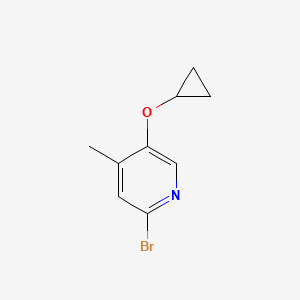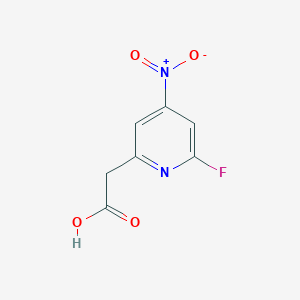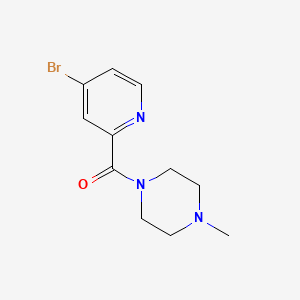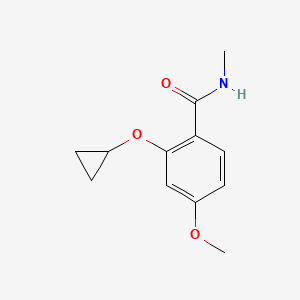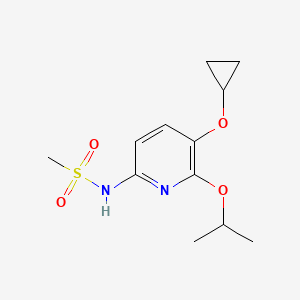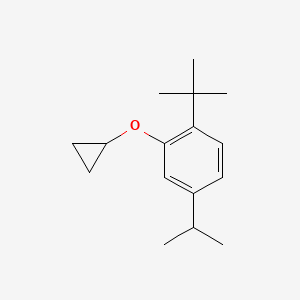
1-Tert-butyl-2-cyclopropoxy-4-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-2-cyclopropoxy-4-isopropylbenzene is an organic compound with the molecular formula C16H24O and a molar mass of 232.36 g/mol . This compound is characterized by a benzene ring substituted with tert-butyl, cyclopropoxy, and isopropyl groups, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 1-Tert-butyl-2-cyclopropoxy-4-isopropylbenzene can be achieved through several synthetic routes. One common method involves the alkylation of a benzene derivative with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst . Another approach includes the reaction of benzene with isobutene under acidic conditions . Industrial production methods often utilize these reactions due to their efficiency and scalability.
Chemical Reactions Analysis
1-Tert-butyl-2-cyclopropoxy-4-isopropylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with halogens, nitro groups, or alkyl groups using reagents like bromine, nitric acid, or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Tert-butyl-2-cyclopropoxy-4-isopropylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and interactions due to its unique structure.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-2-cyclopropoxy-4-isopropylbenzene involves its interaction with specific molecular targets and pathways. The tert-butyl and isopropyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The cyclopropoxy group adds to the compound’s steric and electronic properties, affecting its overall behavior in chemical and biological systems .
Comparison with Similar Compounds
1-Tert-butyl-2-cyclopropoxy-4-isopropylbenzene can be compared with similar compounds such as:
1-Tert-butyl-4-cyclopropoxy-2-isopropylbenzene: This compound has a similar structure but with different substitution positions, leading to variations in reactivity and applications.
2-Tert-butyl-1-cyclopropoxy-4-isopropylbenzene: Another isomer with distinct properties and uses in research and industry.
Properties
Molecular Formula |
C16H24O |
|---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-tert-butyl-2-cyclopropyloxy-4-propan-2-ylbenzene |
InChI |
InChI=1S/C16H24O/c1-11(2)12-6-9-14(16(3,4)5)15(10-12)17-13-7-8-13/h6,9-11,13H,7-8H2,1-5H3 |
InChI Key |
SNFRMHHAORJXRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(C)(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


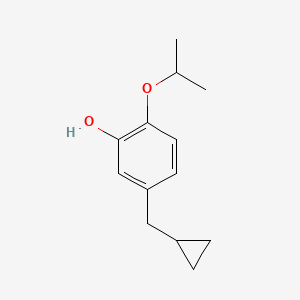

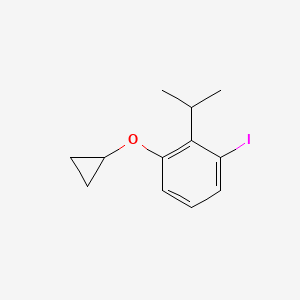
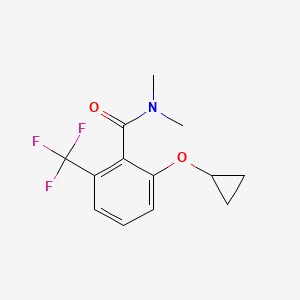
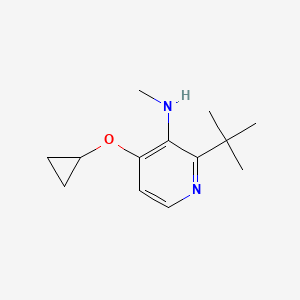

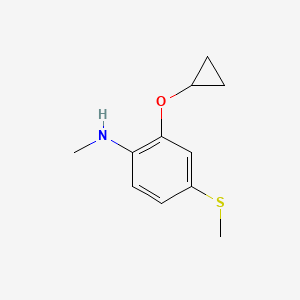
![3-Amino-6-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid](/img/structure/B14837747.png)
